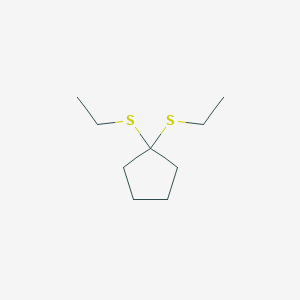

Cyclopentane, 1,1-bis(ethylthio)-

Beschreibung

Cyclopentane, 1,1-bis(ethylthio)- (C₉H₁₈S₂) is a sulfur-containing cyclopentane derivative characterized by two ethylthio (-S-C₂H₅) groups at the 1,1-positions. This compound is notable for its role in organic synthesis, particularly in the formation of substituted thiophenes. When treated with a base like DBU, it undergoes isomerization to gem-dialkylthiovinylallenes, followed by 5-exo-dig S-cyclization and 1,3-ethyl group migration, yielding thiophenes in high yields (60–80%) . Additionally, derivatives of this compound, such as 1,1-bis(4-(3,4-dicarboxy benzoyloxy)phenyl)cyclopentane, are utilized in synthesizing cardo-type polyimide (PI) films, demonstrating its relevance in materials science .

Eigenschaften

Molekularformel |

C9H18S2 |

|---|---|

Molekulargewicht |

190.4 g/mol |

IUPAC-Name |

1,1-bis(ethylsulfanyl)cyclopentane |

InChI |

InChI=1S/C9H18S2/c1-3-10-9(11-4-2)7-5-6-8-9/h3-8H2,1-2H3 |

InChI-Schlüssel |

UPZBGQRDCBSGSQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCSC1(CCCC1)SCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane, 1,1-bis(ethylthio)- typically involves the reaction of cyclopentanone with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The reaction proceeds via nucleophilic addition of the ethylthiol to the carbonyl group of cyclopentanone, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the production of cyclopentane, 1,1-bis(ethylthio)- can be achieved through continuous processes involving the depolymerization of dicyclopentadiene followed by hydrogenation. This method allows for high yields and efficient production, making it suitable for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentane, 1,1-bis(ethylthio)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ethylthio groups to ethyl groups.

Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Cyclopentane with ethyl groups.

Substitution: Cyclopentane derivatives with various substituents replacing the ethylthio groups.

Wissenschaftliche Forschungsanwendungen

Cyclopentane, 1,1-bis(ethylthio)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of polymers and other materials with specific properties

Wirkmechanismus

The mechanism by which cyclopentane, 1,1-bis(ethylthio)- exerts its effects involves interactions with various molecular targets. The ethylthio groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in pharmacological research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

a. Cyclohexane, 1,1-bis(methylthio)- (CAS 4479-55-4)

- Molecular Formula : C₈H₁₆S₂

- Molecular Weight : 176.35 g/mol

- Key Differences: Substituents: Methylthio (-S-CH₃) groups instead of ethylthio. Ring Size: Cyclohexane (6-membered ring) vs. cyclopentane (5-membered). Reactivity: Shorter alkyl chains (methyl vs.

b. 1,4-Bis[(2-chloroethyl)thio]butane (CAS 142868-93-7)

- Molecular Formula : C₈H₁₆Cl₂S₂

- Molecular Weight : 255.25 g/mol

- Key Differences: Functionalization: Chloroethylthio (-S-CH₂CH₂Cl) groups introduce electrophilic chlorine atoms. Applications: Classified as a Schedule 1A04 compound under chemical weapons conventions, highlighting its hazardous nature compared to non-halogenated analogues .

Physical and Thermodynamic Properties

- logP Trends: Higher logP values in non-halogenated compounds (e.g., 1,1-bis(ethylthio)-) suggest greater lipophilicity compared to chloroethylthio derivatives.

- Thermodynamics : The enthalpy of vaporization (ΔvapH) for 1,1-bis(ethylthio)-cyclopentane (41.7 kJ/mol) reflects stronger intermolecular forces due to larger alkyl substituents .

a. Cyclization Pathways

- 1,1-bis(ethylthio)-cyclopentane : Forms thiophenes via DBU-induced isomerization and cyclization (70–85% yields) .

- Bis(aziridinyl)cyclopentane derivatives : Undergo elimination reactions under mass spectrometry conditions, contrasting with the thiophene-forming tendency of ethylthio analogues .

b. Polymer Chemistry

- 1,1-bis(ethylthio)-cyclopentane derivatives : Used in high-performance polyimides due to their cardo structure, enhancing thermal stability and solubility .

- 1,1-bis[4-(4-aminophenoxy)phenyl]cyclopentane: Synthesizes co-poly(ether-azomethines) with improved processability, leveraging ether linkages and methyl substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.